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Compound of Interest

Compound Name: 2-Bromo-N,N-dibutylacetamide

Cat. No.: B1608354 Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the characterization of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4).[1] This

document is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis, offering both predicted spectroscopic data and the

underlying principles for their interpretation. In the absence of publicly available experimental

spectra, this guide leverages established spectroscopic principles and predictive

methodologies to offer a robust analytical framework for this compound.

Introduction to 2-Bromo-N,N-dibutylacetamide
2-Bromo-N,N-dibutylacetamide is a halogenated tertiary amide with the molecular formula

C₁₀H₂₀BrNO and a molecular weight of 250.18 g/mol .[1] Its structure presents several key

features for spectroscopic analysis: two n-butyl chains attached to a nitrogen atom, an amide

carbonyl group, and a methylene group substituted with a bromine atom. These structural

motifs give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Due to the rotational restriction around the C-N amide bond, the signals for the butyl

groups may be broadened or even appear as distinct sets of resonances.

Predicted ¹H NMR Spectrum
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The proton NMR spectrum of 2-Bromo-N,N-dibutylacetamide is predicted to exhibit distinct

signals corresponding to the different proton environments in the molecule. The chemical shifts

are influenced by the electronegativity of the adjacent atoms (oxygen, nitrogen, and bromine).

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

CH₃ (Butyl) 0.9 - 1.0 Triplet 6H

CH₂ (Butyl, next to

CH₃)
1.2 - 1.4 Sextet 4H

CH₂ (Butyl, next to N) 1.5 - 1.7 Quintet 4H

N-CH₂ (Butyl) 3.2 - 3.4 Triplet 4H

Br-CH₂ 3.9 - 4.1 Singlet 2H

Interpretation of the ¹H NMR Spectrum:

The upfield region (0.9-1.7 ppm) will be characterized by the signals of the butyl chains. The

terminal methyl groups (CH₃) are expected to appear as a triplet due to coupling with the

adjacent methylene group. The two internal methylene groups of the butyl chains will present

as complex multiplets (sextet and quintet).

The downfield region will contain the signals for the protons on the carbons directly attached

to the heteroatoms. The methylene groups attached to the nitrogen (N-CH₂) are deshielded

and will appear as a triplet around 3.2-3.4 ppm.

The most deshielded signal is predicted to be the singlet for the methylene group attached to

the bromine atom (Br-CH₂) at approximately 3.9-4.1 ppm. The high electronegativity of

bromine causes a significant downfield shift.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Carbon Assignment Predicted Chemical Shift (ppm)

CH₃ (Butyl) ~14

CH₂ (Butyl, next to CH₃) ~20

CH₂ (Butyl, next to N) ~30

N-CH₂ (Butyl) ~48

Br-CH₂ ~35

C=O (Amide) ~168

Interpretation of the ¹³C NMR Spectrum:

The aliphatic region (~14-48 ppm) will show the signals for the butyl chains and the

brominated methylene carbon. The terminal methyl carbons are the most shielded. The

carbons closer to the electronegative nitrogen and bromine atoms will be shifted downfield.

The carbonyl carbon of the amide group (C=O) is expected to have the most downfield

chemical shift, appearing around 168 ppm.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:[2]

Dissolve 5-25 mg of 2-Bromo-N,N-dibutylacetamide in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing.

Instrumental Parameters:[3][4]

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:
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Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 8-16.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrations of chemical bonds.

Predicted IR Spectrum
Vibrational Mode

Predicted Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aliphatic) 2850-2960 Strong

C=O stretch (amide) 1630-1680 Strong

C-N stretch 1400-1450 Medium

C-Br stretch 500-600 Medium-Strong

Interpretation of the IR Spectrum:
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The most prominent absorption band is expected to be the strong C=O stretch of the tertiary

amide group, typically appearing in the range of 1630-1680 cm⁻¹.

The aliphatic C-H stretching vibrations of the butyl groups will be observed as strong bands

between 2850 and 2960 cm⁻¹.

A medium intensity band corresponding to the C-N stretch should be present around 1400-

1450 cm⁻¹.

The C-Br stretching vibration is expected in the fingerprint region, between 500 and 600

cm⁻¹.

Experimental Protocol for IR Spectroscopy
For a liquid sample like 2-Bromo-N,N-dibutylacetamide, the Attenuated Total Reflectance

(ATR) or thin-film method can be used.[5][6][7]

ATR-FTIR:

Ensure the ATR crystal is clean.

Place a small drop of the neat liquid sample directly onto the crystal.

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Clean the crystal thoroughly with an appropriate solvent after the measurement.

Thin-Film Method:

Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr).

Gently place a second salt plate on top to create a thin film.

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its structural elucidation. For 2-Bromo-N,N-dibutylacetamide,
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Electron Ionization (EI) is a suitable technique.[8][9]

Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 249 and 251 with an

approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due

to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common

fragmentation pathway for amides. This would lead to the loss of a propyl radical (•C₃H₇)

from one of the butyl chains, resulting in a fragment at m/z 206/208.

McLafferty Rearrangement: Although less common in tertiary amides, a McLafferty-type

rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z

193/195.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 170.

Cleavage of the Butyl Chain: Loss of a butyl radical (•C₄H₉) would give a fragment at m/z

192/194.

Experimental Protocol for Mass Spectrometry
Sample Introduction:

The sample can be introduced directly via a heated probe or, if coupled with gas

chromatography (GC-MS), through the GC column. The sample must be volatile and

thermally stable for GC-MS analysis.[10]

Instrumental Parameters (EI-MS):[8][9]

Ionization Energy: Standard 70 eV.

Source Temperature: 150-250 °C.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
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Detector: Electron multiplier.

Visualizations
Molecular Structure of 2-Bromo-N,N-dibutylacetamide
Caption: Molecular structure of 2-Bromo-N,N-dibutylacetamide.

Key Fragmentation Pathways in Mass Spectrometry
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Caption: Predicted major fragmentation pathways for 2-Bromo-N,N-dibutylacetamide in EI-

MS.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of

2-Bromo-N,N-dibutylacetamide. The presented data and interpretations, grounded in

fundamental spectroscopic principles, serve as a valuable resource for the identification and

characterization of this compound in a research and development setting. The included

experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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